Cas no 2229476-13-3 (3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine)

3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine
- 3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine
- 2229476-13-3
- EN300-1964783
-
- インチ: 1S/C11H15F3N2/c1-10(2,5-6-15)8-3-4-9(16-7-8)11(12,13)14/h3-4,7H,5-6,15H2,1-2H3
- InChIKey: UURBRDGGCOBPCO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C(C=N1)C(C)(C)CCN)(F)F
計算された属性
- せいみつぶんしりょう: 232.11873297g/mol
- どういたいしつりょう: 232.11873297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 38.9Ų
3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964783-1g |
3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |
2229476-13-3 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1964783-10g |
3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |
2229476-13-3 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1964783-0.05g |
3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |
2229476-13-3 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1964783-5.0g |
3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |
2229476-13-3 | 5g |
$4391.0 | 2023-05-31 | ||
Enamine | EN300-1964783-1.0g |
3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |
2229476-13-3 | 1g |
$1515.0 | 2023-05-31 | ||
Enamine | EN300-1964783-10.0g |
3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |
2229476-13-3 | 10g |
$6512.0 | 2023-05-31 | ||
Enamine | EN300-1964783-0.25g |
3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |
2229476-13-3 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1964783-0.5g |
3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |
2229476-13-3 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1964783-0.1g |
3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |
2229476-13-3 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1964783-2.5g |
3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |
2229476-13-3 | 2.5g |
$2211.0 | 2023-09-17 |
3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine 関連文献
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amineに関する追加情報
Introduction to 3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine (CAS No: 2229476-13-3)
3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2229476-13-3, represents a unique structural motif characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an amine side chain extending from a butyl group. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine is highly versatile, enabling its incorporation into diverse pharmacophores. The pyridine core is a well-known scaffold in medicinal chemistry, frequently employed in the design of drugs targeting neurological disorders, infectious diseases, and cancer. The introduction of a trifluoromethyl group at the 6-position enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug efficacy and pharmacokinetics. Additionally, the amine functionality provides a reactive site for further derivatization, allowing for the construction of more complex molecules.
In recent years, there has been a surge in research focused on fluorinated pyridines due to their ability to modulate biological activity. The trifluoromethyl substituent, in particular, has been extensively studied for its role in improving binding affinity and resistance to enzymatic degradation. For instance, studies have demonstrated that fluorinated analogs of existing drugs often exhibit superior pharmacological profiles compared to their non-fluorinated counterparts. This trend underscores the importance of 3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine as a building block for next-generation therapeutics.
The synthesis of 3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include condensation reactions to form the pyridine ring, followed by functional group interconversions to introduce the trifluoromethyl and amine moieties. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic strategies not only showcase the compound's synthetic accessibility but also its potential as a platform for exploring novel chemical space.
From a biological perspective, 3-methyl-3-6-(trifluoromethyl)pyridin-3-ybutan-lamine has shown promise in preclinical studies as a precursor for compounds with potential therapeutic applications. Researchers have explored its derivatives as inhibitors of enzymes involved in metabolic pathways relevant to inflammation and cancer. The presence of both the pyridine and amine functionalities allows for interactions with biological targets such as receptors and enzymes, making it an attractive candidate for structure-based drug design. Furthermore, computational modeling studies have suggested that fluorinated pyridines may exhibit improved solubility and membrane permeability, further enhancing their suitability for drug development.
The impact of 3-methyl-s(6-(trifluoromethyl)pyridin-s(yl)buthan-lamine on pharmaceutical innovation extends beyond its immediate applications. Its molecular framework serves as inspiration for designing molecules with enhanced pharmacological properties. For example, modifications to the side chain or introduction of additional heterocycles can lead to compounds with improved selectivity or reduced toxicity. Such explorations are driven by the growing demand for personalized medicine and targeted therapies, where compounds like this one play a pivotal role.
The role of computational chemistry in optimizing derivatives of s-methy-s(6-(trifluoromethy)s-pyridin-s(yl)buthan-lamine cannot be overstated. High-throughput virtual screening (HTVS) and molecular dynamics simulations have enabled researchers to rapidly evaluate thousands of potential analogs before synthesizing them in the lab. This approach not only accelerates drug discovery but also reduces costs associated with traditional trial-and-error methods. By leveraging these computational tools, scientists can identify lead compounds more efficiently, bringing new treatments to patients faster.
Future directions in research involving s-methy-s(6-(trifluoromet-hys-pyridin-s(yl)buthan-lamine are likely to focus on expanding its therapeutic applications through interdisciplinary collaboration between organic chemists, biochemists, and clinicians. Novel synthetic methodologies may be developed to streamline its production, while medicinal chemists will continue to explore its derivatives for treating diseases with unmet medical needs. The integration of artificial intelligence (AI) into drug discovery pipelines promises to further enhance the potential of this compound by predicting novel bioactivities and optimizing molecular structures.
In conclusion,s-methy-s(6-(trifluoromet-hys-pyridin-s(yl)buthan-lamine, identified by CAS number s2229476-s13-s3,represents svaluable intermediate swith broad potential sfor pharmaceutical applications.s Its unique structural features,sincluding sthe pyridine core with s-trifluoromethyl substitution sand an amine side chain,make it sattractive sfor medicinal chemists seeking snew scaffolds sfor drug discovery.s With ongoing research sexploring its bioactivities sand synthetic possibilities,this compound is poised stoserve as san essential tool sin advancing modern medicine.s
2229476-13-3 (3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine) 関連製品
- 3002506-67-1(1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol)
- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)
- 2228454-75-7(N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)
- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)
- 1217500-74-7(3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid)
- 381214-32-0(1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol)
- 579511-01-6(3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)
- 2228808-20-4(3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)
- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)
- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)




